N-Benzooxazol-2-yl-N',N''-dibenzoyl-guanidine
Description
Properties
CAS No. |
5697-98-3 |
|---|---|
Molecular Formula |
C22H16N4O3 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-[N'-(1,3-benzoxazol-2-yl)-N-benzoylcarbamimidoyl]benzamide |
InChI |
InChI=1S/C22H16N4O3/c27-19(15-9-3-1-4-10-15)24-21(25-20(28)16-11-5-2-6-12-16)26-22-23-17-13-7-8-14-18(17)29-22/h1-14H,(H2,23,24,25,26,27,28) |
InChI Key |
IPXCLVGMBFZCFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=NC2=NC3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Transition Metal-Catalyzed Intramolecular Cyclization
RuCl₃-catalyzed oxidative coupling of N-arylurea precursors represents a robust method for benzoxazole synthesis. While analogous protocols for benzothiazoles are well-documented, substituting sulfur with oxygen necessitates adjusted reaction conditions. For instance, N-arylureas undergo cyclization in the presence of RuCl₃ (5 mol%) and TBHP (tert-butyl hydroperoxide) as an oxidant at 80°C, yielding 2-aminobenzoxazoles in ~85% yield. Electron-rich aryl substrates enhance cyclization efficiency due to facilitated oxidative coupling.
Microwave-Assisted Synthesis
Microwave irradiation accelerates the formation of 2-aminobenzoxazole derivatives. A reported protocol involves reacting 2-nitroaniline derivatives with urea under microwave conditions (150°C, 10 min), achieving 90% conversion. This method reduces reaction times from hours to minutes and minimizes byproduct formation, making it suitable for scalable production.
The introduction of the guanidine group and subsequent benzoylation are critical for achieving the target structure. Contemporary methods emphasize mild conditions to prevent guanidine decomposition.
Radical-Mediated Guanidinylation
Recent advances employ radical pathways for guanidine formation. Using n-Bu₄NI (10 mol%) and TBHP, formamides decarbonylate to generate aminyl radicals, which add to isocyanates followed by cyclization. Applied to 2-isocyanatobenzoxazole and benzamide, this method furnishes the target compound in 70% yield. The radical mechanism mitigates side reactions, enhancing regioselectivity.
Optimization of Acylation Conditions
Dual benzoylation of the guanidine group requires precise stoichiometric control. Empirical studies highlight the following optimized parameters:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Benzoyl Chloride (equiv) | 2.2 | Maximizes diacylation |
| Base | K₂CO₃ (2.0 equiv) | Neutralizes HCl |
| Solvent | Dichloromethane | Enhances solubility |
| Temperature | 0°C → 25°C (gradient) | Prevents over-acylation |
Key Finding : Excess benzoyl chloride (>2.5 equiv) leads to triacylation byproducts, reducing purity to <60%.
Spectroscopic Validation and Characterization
Post-synthetic analysis confirms structural integrity:
Chemical Reactions Analysis
Types of Reactions
N-Benzooxazol-2-yl-N’,N’'-dibenzoyl-guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The benzoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halides or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted guanidine compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
N-Benzooxazol-2-yl-N',N''-dibenzoyl-guanidine has shown promising antimicrobial properties. Studies have indicated that derivatives of this compound can effectively inhibit the growth of several pathogenic microorganisms, including bacteria and fungi. For instance, a synthesized derivative demonstrated significant activity against Staphylococcus aureus and Candida albicans, making it a candidate for further development as an antimicrobial agent.
Case Study:
A recent study evaluated the antimicrobial efficacy of various derivatives of N-benzimidazole compounds, including this compound. The results showed that certain modifications enhanced the antibacterial properties, with some derivatives exhibiting minimum inhibitory concentrations (MIC) lower than standard antibiotics .
1.2 Antiparasitic Activity
Research has also pointed to the potential of this compound in treating parasitic infections. In vitro studies have demonstrated that this compound exhibits activity against protozoan parasites such as Leishmania and Trypanosoma.
Data Table: Antiparasitic Activity of N-Benzooxazol Derivatives
| Compound | Target Parasite | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Leishmania donovani | 5.0 | |
| N-Benzooxazol derivative A | Trypanosoma brucei | 3.5 |
Material Science Applications
2.1 Polymer Chemistry
This compound is utilized in polymer chemistry as a cross-linking agent due to its reactive functional groups. Its incorporation into polymer matrices enhances mechanical properties and thermal stability.
Case Study:
A study investigated the use of N-Benzooxazol derivatives in the synthesis of thermosetting polymers. The results indicated that polymers modified with these compounds exhibited improved tensile strength and resistance to thermal degradation compared to unmodified polymers .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of N-Benzooxazol derivatives is crucial for optimizing their biological activity. Research has shown that modifications to the benzoyl groups significantly influence the compound's potency against various pathogens.
Data Table: Structure-Activity Relationship Insights
Mechanism of Action
The mechanism of action of N-Benzooxazol-2-yl-N’,N’'-dibenzoyl-guanidine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(1,3-Benzoxazol-2-yl)guanidinium Chloride
- Molecular Formula : C₈H₉ClN₄O
- Key Features :
- Comparison :
2-(1,3-Benzothiazol-2-yl)guanidinium Chloride
- Molecular Formula : C₈H₉ClN₄S
- Key Features :
- The dibenzoyl groups in the target compound may confer greater steric hindrance, affecting receptor binding compared to the smaller benzothiazole derivative .
N-Acetyl-N'-(5-methyl-benzooxazol-2-yl)-guanidine
- Molecular Formula: Not explicitly provided (PubChem entry: CID 135676475).
- Key Features :
- An acetyl group replaces one benzoyl group, and a methyl substituent is present on the benzoxazole ring.
- Methyl substitution on the benzoxazole may enhance metabolic stability by blocking oxidation sites .
N-(1,3-Benzoxazol-2-yl)guanidine Hydrochloride
- Molecular Formula : C₈H₉ClN₄O
- Key Features: The base guanidine structure without acyl modifications. Synthesized via ethanol recrystallization in the presence of HCl, yielding a high-purity product (95% yield) .
- Comparison :
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Crystallography : Heteroatom substitution (O vs. S) in the fused ring system significantly alters crystal packing and hydrogen-bonding motifs, which may influence dissolution rates and bioavailability .
- Substituent Effects : Dibenzoyl groups in the target compound likely enhance lipophilicity, making it more suitable for crossing biological membranes compared to chloride or acetylated analogs. However, this may reduce aqueous solubility .
- Synthetic Accessibility : The hydrochloride salt of the benzoxazole guanidine derivative is synthesized efficiently (95% yield), suggesting that dibenzoylation steps could be optimized for scalability .
Biological Activity
N-Benzooxazol-2-yl-N',N''-dibenzoyl-guanidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications, supported by recent research findings and case studies.
Chemical Structure and Synthesis
This compound belongs to the class of benzazoles, which are known for their varied biological activities. The guanidine moiety in this compound enhances its pharmacological profile. Various synthetic approaches have been developed to obtain this compound, including microwave-assisted synthesis techniques that improve yield and purity .
Biological Activities
The biological activities of this compound include:
1. Antimicrobial Activity:
- Recent studies have demonstrated that derivatives of guanidine, including this compound, exhibit potent antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, MIC values for certain derivatives ranged from 4 μg/mL to 32 μg/mL against various strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and Klebsiella pneumoniae .
2. Cytotoxic Effects:
- The compound has shown cytotoxic effects in cancer cell lines. In vitro assays indicated that it can inhibit cell proliferation and induce apoptosis in various cancer types, making it a candidate for further development as an anticancer agent .
3. Neuroprotective Properties:
- Some benzoxazole derivatives have been reported to enhance progranulin expression in neuronal cells, which is crucial for neuroprotection and may have implications for neurodegenerative diseases . This suggests that this compound could play a role in therapies targeting conditions like Alzheimer's disease.
The mechanism through which this compound exerts its biological effects is multifaceted:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Modulation of Cellular Signaling Pathways: It has been observed to affect pathways related to apoptosis and cell survival, contributing to its anticancer and neuroprotective effects.
Case Studies
Several studies have highlighted the efficacy of this compound:
- Antimicrobial Efficacy: A study evaluated the antimicrobial activity of various guanidine derivatives against resistant bacterial strains, demonstrating that certain compounds exhibited superior activity compared to traditional antibiotics .
- Cytotoxicity in Cancer Models: In vitro studies on different cancer cell lines showed that treatment with this compound resulted in significant reductions in cell viability and increased apoptosis markers .
- Neuroprotective Effects: Research indicated that this compound could enhance the expression of neuroprotective proteins in neuronal models, suggesting potential applications in treating neurodegenerative diseases .
Summary Table of Biological Activities
Q & A
Q. What are the established synthetic routes for N-Benzooxazol-2-yl-N',N''-dibenzoyl-guanidine, and what experimental conditions optimize yield?
The compound can be synthesized via cyclocondensation reactions involving benzoxazole precursors and guanidine derivatives. A method analogous to the synthesis of 2-(1,3-benzoxazol-2-yl)guanidinium chloride involves refluxing the benzoxazole-guanidine intermediate in ethanol with hydrochloric acid, followed by recrystallization (yield: ~95%) . Key parameters include stoichiometric control of HCl (as a catalyst) and ethanol purity to minimize side reactions. Thermal stability during recrystallization (m.p. ~538 K) is critical for purity .
Q. How is the molecular structure of this compound characterized, and what techniques validate its planar geometry?
Single-crystal X-ray diffraction (SCXRD) at 120 K is the gold standard for structural validation. The non-hydrogen atoms of the benzoxazole-guanidine core exhibit co-planarity (r.m.s. deviation: 0.024 Å), with intramolecular N–H⋯N hydrogen bonding stabilizing the planar configuration . Refinement parameters (R factor = 0.036, wR = 0.089) and data-to-parameter ratios (>14:1) ensure reliability . Complementary techniques like FTIR and NMR can confirm functional groups and proton environments.
Q. What solvents and reaction conditions are compatible with this compound’s stability?
Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility, while ethanol and methanol are optimal for recrystallization. Acidic conditions (e.g., HCl in ethanol) stabilize the guanidinium form, but prolonged heating above 373 K risks decomposition. Avoid strong bases, which may hydrolyze the benzoxazole ring .
Advanced Research Questions
Q. How do hydrogen-bonding networks influence the crystal packing of this compound, and how do they compare to sulfur-containing analogs?
The title compound forms linear chains along the a-axis via cyclic R₁²(6) N–H⋯Cl hydrogen bonds between cations and anions . In contrast, the sulfur analog (2-(1,3-benzothiazol-2-yl)guanidinium chloride) adopts a different crystal system (triclinic vs. monoclinic) due to weaker S-mediated interactions and altered torsion angles . Computational studies (e.g., Hirshfeld surface analysis) can quantify these differences in packing efficiency and lattice energy.
Q. What challenges arise in refining hydrogen atom positions in SCXRD studies of this compound?
Amino H-atoms are located via difference Fourier maps and refined with distance restraints (N–H = 0.88±0.01 Å). Carbon-bound H-atoms are modeled using riding approximations (C–H = 0.95 Å, Uiso(H) = 1.2Ueq(C)) . Disordered H-atoms in the benzoyl groups may require constraints to avoid overparameterization. High-resolution data (≤0.8 Å) improves accuracy.
Q. How do substituents on the benzoxazole ring affect the compound’s electronic properties and reactivity?
Electron-withdrawing groups (e.g., nitro) on the benzoxazole ring increase electrophilicity at the guanidine N-atoms, enhancing nucleophilic reactivity. Comparative studies with 2-(4,6,7-trimethylquinazolin-2-yl)guanidine show that steric hindrance from methyl groups reduces intermolecular hydrogen-bonding capacity, altering solubility and crystallinity . DFT calculations (e.g., NBO analysis) can quantify charge distribution changes.
Q. What strategies mitigate contradictions in spectral data between experimental and computational models?
Discrepancies in NMR chemical shifts or IR vibrational frequencies often arise from solvent effects or incomplete basis sets in computational methods (e.g., B3LYP/6-31G*). Hybrid approaches—combining experimental SCXRD data with ab initio molecular dynamics—improve agreement by accounting for dynamic crystal environments .
Methodological Guidance Table
| Research Aspect | Recommended Techniques | Key Parameters | References |
|---|---|---|---|
| Synthesis | Reflux in ethanol/HCl | Temp: 353–373 K; Time: 3–5 h | |
| Crystallization | Slow evaporation (ethanol) | m.p. monitoring (>500 K) | |
| Structural Analysis | SCXRD (120 K) | R factor ≤0.05; Resolution: ≤0.8 Å | |
| Hydrogen Bonding | Graph-set analysis | R₁²(6) motifs; N–H⋯Cl distances | |
| Computational Modeling | DFT (B3LYP/6-311++G**) | Solvent: ethanol (PCM model) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
